molecular formula C16H18N2O B14132364 N-(2-Aminophenyl)-3-phenylbutyramide

N-(2-Aminophenyl)-3-phenylbutyramide

Cat. No.: B14132364
M. Wt: 254.33 g/mol
InChI Key: PXQIYEXAPSKAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-3-phenylbutyramide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH-) attached to a phenyl group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-3-phenylbutyramide typically involves the reaction of 2-aminophenylamine with 3-phenylbutyric acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-3-phenylbutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

N-(2-Aminophenyl)-3-phenylbutyramide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-3-phenylbutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)benzamide: Shares a similar structure but lacks the phenylbutyramide moiety.

    N-(2-Aminophenyl)thiazole-5-carboxamide: Contains a thiazole ring instead of the phenylbutyramide group.

    N-(2-Aminophenyl)-2-styrylquinoline-4-carboxamide: Features a quinoline ring and a styryl group.

Uniqueness

N-(2-Aminophenyl)-3-phenylbutyramide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminophenyl group and a phenylbutyramide moiety allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

N-(2-aminophenyl)-3-phenylbutanamide

InChI

InChI=1S/C16H18N2O/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11,17H2,1H3,(H,18,19)

InChI Key

PXQIYEXAPSKAIB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.